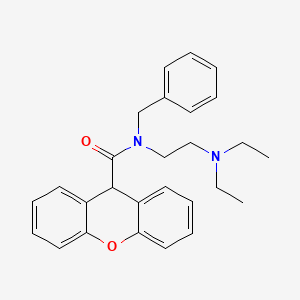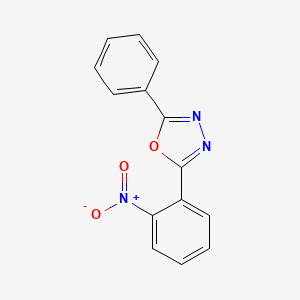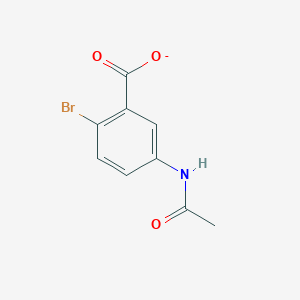![molecular formula C18H31O2P B14744587 Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is an organophosphorus compound characterized by the presence of phenyl and phosphane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane typically involves the reaction of phenylphosphane with 2-[(2-methylpropan-2-yl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
科学的研究の応用
Chemistry
In chemistry, Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.
Medicine
In medicine, research is focused on the potential use of this compound in drug delivery systems and as a component in pharmaceuticals that target specific molecular pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Triphenylphosphane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Phenylphosphane: A simpler analog with similar reactivity.
Uniqueness
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is unique due to the presence of the 2-[(2-methylpropan-2-yl)oxy]ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
特性
分子式 |
C18H31O2P |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane |
InChI |
InChI=1S/C18H31O2P/c1-17(2,3)19-12-14-21(15-13-20-18(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3 |
InChIキー |
HCXGFSDIMIXWQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCP(CCOC(C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)




![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)





![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)

